Methanesulfonamide, 1,1,1-trifluoro-N-(3-(((2R,3S,4R)-6-((5-fluoro-2-benzothiazolyl)methoxy)-3,4-dihydro-4-hydroxy-2-methyl-2H-1-benzopyran-3-yl)methyl)phenyl)- is a complex organic compound characterized by its unique trifluoromethyl and benzothiazole functionalities. It is often referred to by its chemical identifier CP-195494 and has the chemical formula . This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The chemical reactivity of Methanesulfonamide, 1,1,1-trifluoro-N-(3-(((2R,3S,4R)-6-((5-fluoro-2-benzothiazolyl)methoxy)-3,4-dihydro-4-hydroxy-2-methyl-2H-1-benzopyran-3-yl)methyl)phenyl)- can be explored through various reactions typical of sulfonamides and compounds containing trifluoromethyl groups. These may include:
Methanesulfonamide, 1,1,1-trifluoro-N-(3-(((2R,3S,4R)-6-((5-fluoro-2-benzothiazolyl)methoxy)-3,4-dihydro-4-hydroxy-2-methyl-2H-1-benzopyran-3-yl)methyl)phenyl)- exhibits potential biological activity that warrants further investigation. Preliminary studies indicate that it may have:
The synthesis of Methanesulfonamide, 1,1,1-trifluoro-N-(3-(((2R,3S,4R)-6-((5-fluoro-2-benzothiazolyl)methoxy)-3,4-dihydro-4-hydroxy-2-methyl-2H-1-benzopyran-3-yl)methyl)phenyl)- typically involves multi-step organic synthesis techniques:
Methanesulfonamide, 1,1,1-trifluoro-N-(3-(((2R,3S,4R)-6-((5-fluoro-2-benzothiazolyl)methoxy)-3,4-dihydro-4-hydroxy-2-methyl-2H-1-benzopyran-3-yl)methyl)phenyl)- has potential applications in:
Interaction studies are crucial for understanding how Methanesulfonamide interacts with biological systems:
Methanesulfonamide shares structural similarities with several other compounds that also feature sulfonamide and fluorinated groups. Here are some notable examples:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
Sulfanilamide | Basic sulfonamide structure | First sulfonamide antibiotic |
Benzothiazole Sulfonamides | Contains benzothiazole moiety | Known for antimicrobial properties |
Trifluoromethyl Sulfonamides | Incorporates trifluoromethyl group | Enhanced lipophilicity and metabolic stability |
The uniqueness of Methanesulfonamide lies in its intricate combination of multiple functional groups that may enhance its biological activity compared to simpler analogs.